(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid
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Overview
Description
(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid typically involves the introduction of the Boc group into the molecule. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using reagents like trifluoroacetic acid (TFA).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Reagents like hydrochloric acid (HCl) or other strong acids can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and amino acids, serving as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate
- 4-[(tert-Butoxycarbonyl)amino]butanoic acid
Uniqueness
(S)-2-(tert-Butoxycarbonyl)-3-methyl-2-((methylamino)methyl)butanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(methylaminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)12(7-13-6,9(14)15)10(16)17-11(3,4)5/h8,13H,7H2,1-6H3,(H,14,15)/t12-/m1/s1 |
InChI Key |
GODUTGTVRVRQRC-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@](CNC)(C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CNC)(C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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